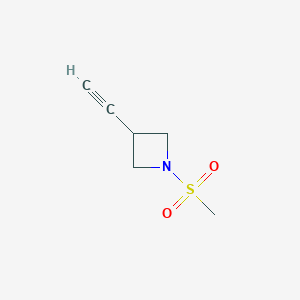
3-Ethynyl-1-methanesulfonylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-1-methanesulfonylazetidine is an organic compound with the molecular formula C₆H₉NO₂S. It is characterized by a unique structure that includes an azetidine ring substituted with an ethynyl group and a methanesulfonyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1-methanesulfonylazetidine typically involves the reaction of azetidine with ethynyl and methanesulfonyl reagents under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar palladium-catalyzed coupling techniques. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions: 3-Ethynyl-1-methanesulfonylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted azetidine derivatives .
科学研究应用
3-Ethynyl-1-methanesulfonylazetidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of 3-Ethynyl-1-methanesulfonylazetidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with target proteins and enzymes .
相似化合物的比较
3-Ethynyl-1-methanesulfonylpyrrolidine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
3-Ethynyl-1-methanesulfonylpiperidine: Contains a piperidine ring, offering different reactivity and properties.
3-Ethynyl-1-methanesulfonylaziridine: Features an aziridine ring, which is more strained and reactive compared to the azetidine ring.
Uniqueness: 3-Ethynyl-1-methanesulfonylazetidine is unique due to its azetidine ring, which provides a balance between ring strain and stability. This makes it a versatile building block for various chemical syntheses and applications .
属性
IUPAC Name |
3-ethynyl-1-methylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-3-6-4-7(5-6)10(2,8)9/h1,6H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNORYDHTFKTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B8183848.png)
![[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol](/img/structure/B8183855.png)
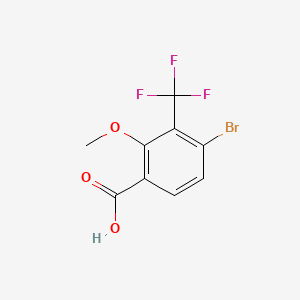

![[1-Cyclopropyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B8183866.png)
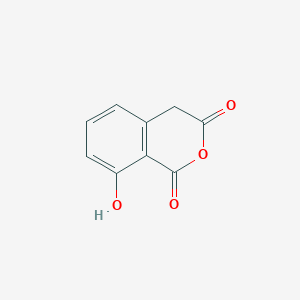
![Benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8183887.png)
![3-bromo-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B8183908.png)
![3-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b][1,8]naphthyridine](/img/structure/B8183911.png)
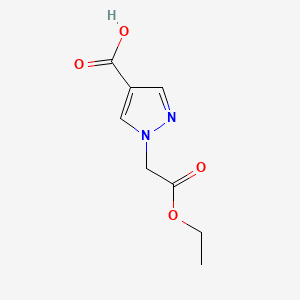
![[cis-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B8183943.png)
![1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol](/img/structure/B8183947.png)
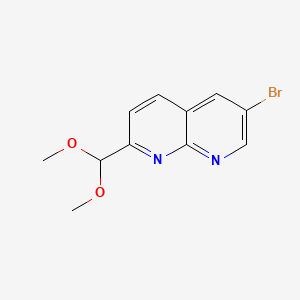
![1-Methyl-2-piperidin-4-ylpyrrolo[2,3-b]pyridine;dihydrochloride](/img/structure/B8183957.png)
